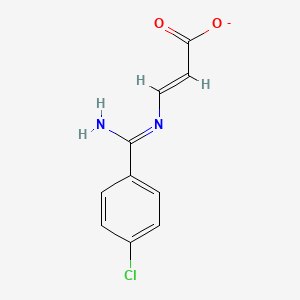
3-((Amino(4-chlorophenyl)methylene)amino)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((Amino(4-chlorophenyl)methylene)amino)acrylate is an organic compound characterized by the presence of an amino group, a chlorophenyl group, and an acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Amino(4-chlorophenyl)methylene)amino)acrylate typically involves the reaction of 4-chlorobenzaldehyde with an appropriate amine and acrylate ester. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-((Amino(4-chlorophenyl)methylene)amino)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-((Amino(4-chlorophenyl)methylene)amino)acrylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-((Amino(4-chlorophenyl)methylene)amino)acrylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-((Amino(4-bromophenyl)methylene)amino)acrylate
- 3-((Amino(4-fluorophenyl)methylene)amino)acrylate
- 3-((Amino(4-methylphenyl)methylene)amino)acrylate
Uniqueness
3-((Amino(4-chlorophenyl)methylene)amino)acrylate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from its analogs.
Properties
Molecular Formula |
C10H8ClN2O2- |
|---|---|
Molecular Weight |
223.63 g/mol |
IUPAC Name |
(E)-3-[[amino-(4-chlorophenyl)methylidene]amino]prop-2-enoate |
InChI |
InChI=1S/C10H9ClN2O2/c11-8-3-1-7(2-4-8)10(12)13-6-5-9(14)15/h1-6H,(H2,12,13)(H,14,15)/p-1/b6-5+ |
InChI Key |
FWOAPMSRPFQUTJ-AATRIKPKSA-M |
Isomeric SMILES |
C1=CC(=CC=C1C(=N/C=C/C(=O)[O-])N)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(=NC=CC(=O)[O-])N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-2,7-dimethylbenzo[b]thiophene](/img/structure/B12813396.png)
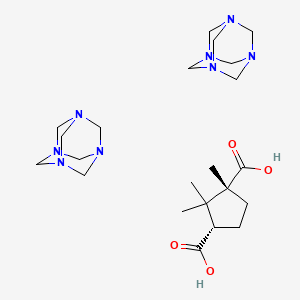
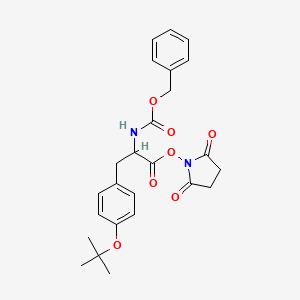
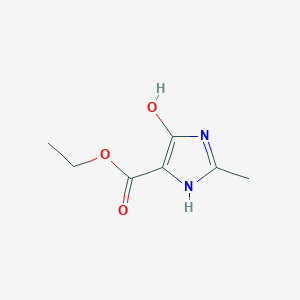
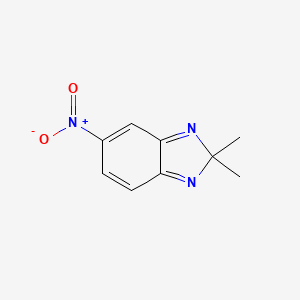
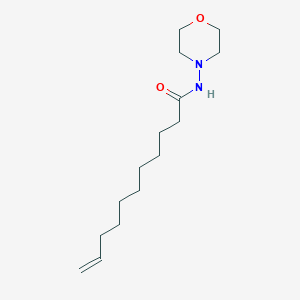
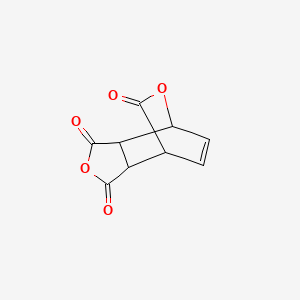
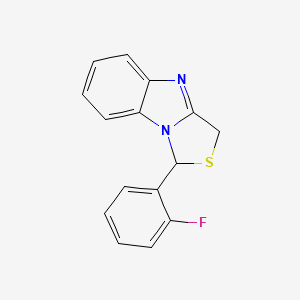
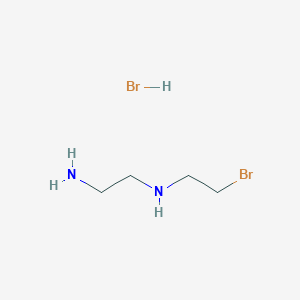

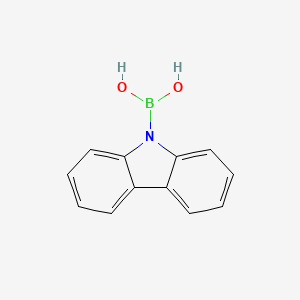
![2,2-dimethylpropanoyloxymethyl 7-[[(E)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B12813482.png)

![8-methyl-3H-thieno[3,2-e]benzimidazole](/img/structure/B12813488.png)
